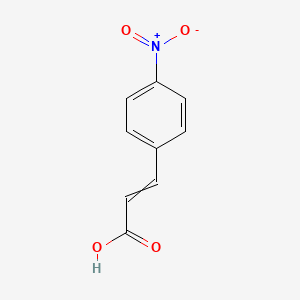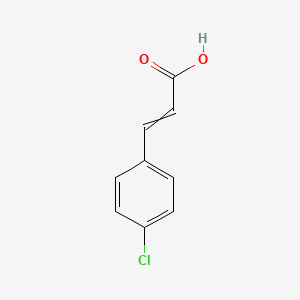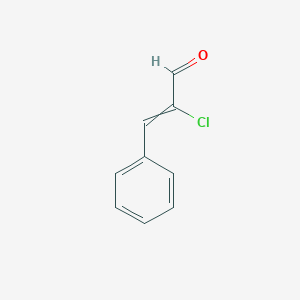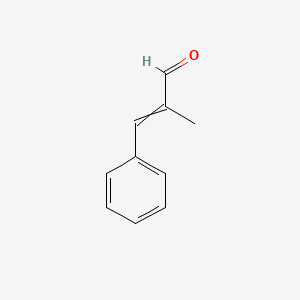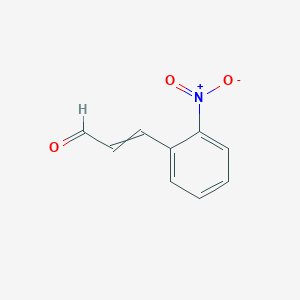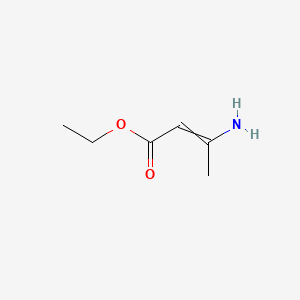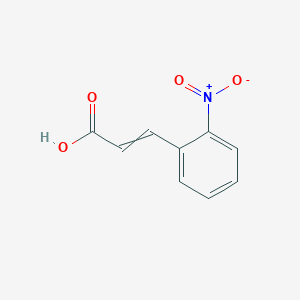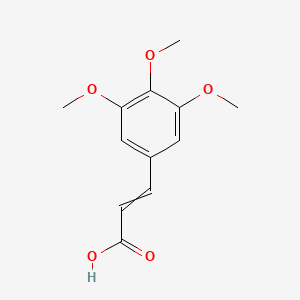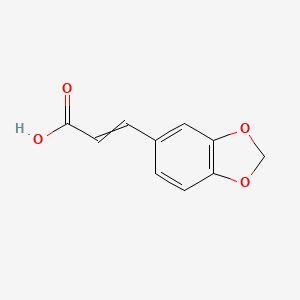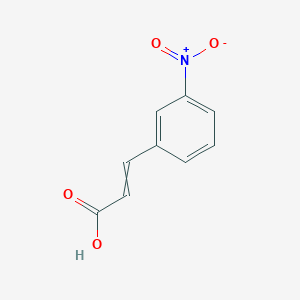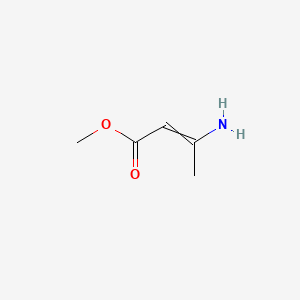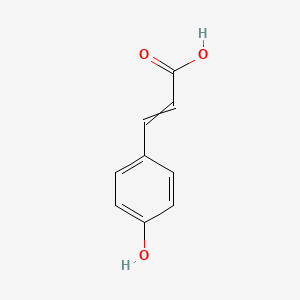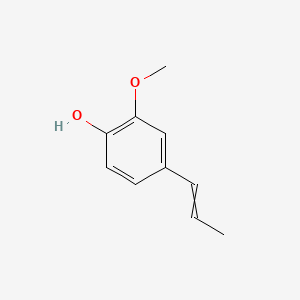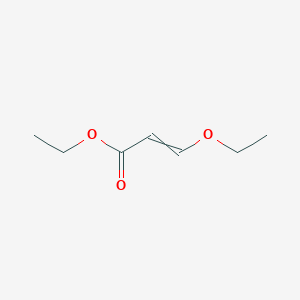
sodium;N,N-diethylcarbamodithioate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;N,N-diethylcarbamodithioate;trihydrate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is known for its specific chemical structure and biological activity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N,N-diethylcarbamodithioate;trihydrate involves several steps, starting with the selection of appropriate raw materials. The process typically includes a series of chemical reactions such as alkylation, reduction, and cyclization. Each step requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
sodium;N,N-diethylcarbamodithioate;trihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may require catalysts such as palladium or platinum to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound
Scientific Research Applications
sodium;N,N-diethylcarbamodithioate;trihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its biological activity and potential therapeutic effects. It is often used in assays to investigate cellular processes and signal transduction pathways.
Medicine: this compound is explored for its potential use in drug development, particularly for its effects on specific molecular targets.
Industry: The compound finds applications in the production of specialty chemicals, materials science, and environmental research.
Mechanism of Action
The mechanism of action of sodium;N,N-diethylcarbamodithioate;trihydrate involves its interaction with specific molecular targets in the body. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and signal transduction, ultimately resulting in the observed biological effects.
Properties
IUPAC Name |
sodium;N,N-diethylcarbamodithioate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Na.3H2O/c1-3-6(4-2)5(7)8;;;;/h3-4H2,1-2H3,(H,7,8);;3*1H2/q;+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXHTXOZKVJDN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16NNaO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
